Cas no 1690024-87-3 ((2S)-2-amino-6,6-dimethylhept-4-ynoic acid)

(2S)-2-Amino-6,6-dimethylhept-4-ynoic acid is a chiral non-proteinogenic amino acid featuring a terminal alkyne group and a quaternary carbon center. Its unique structure, combining an alkyne functionality with steric hindrance from the dimethyl substitution, makes it a valuable building block in organic synthesis and medicinal chemistry. The (S)-configuration at the α-carbon ensures enantioselectivity in peptide modifications and asymmetric synthesis. The alkyne moiety allows for click chemistry applications, facilitating bioconjugation and polymer functionalization. Its rigid backbone and hydrophobic character are advantageous in designing peptidomimetics and bioactive compounds. This compound is particularly useful in probing enzyme active sites or developing constrained peptide analogs with enhanced stability.
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid structure
1690024-87-3 structure
商品名:(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
CAS番号:1690024-87-3
MF:C9H15NO2
メガワット:169.220902681351
CID:6578394
PubChem ID:59243616

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-6,6-dimethylhept-4-ynoic acid
    • 4-Heptynoic acid, 2-amino-6,6-dimethyl-, (2S)-
    • EN300-1298117
    • (2S)-2-amino-6,6-dimethylhept-4-ynoicacid
    • SCHEMBL10052916
    • 1690024-87-3
    • インチ: 1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m0/s1
    • InChIKey: OURDSQVJLLVWCA-ZETCQYMHSA-N
    • ほほえんだ: C(O)(=O)[C@@H](N)CC#CC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 169.110278721g/mol
  • どういたいしつりょう: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

  • 密度みつど: 1.063±0.06 g/cm3(Predicted)
  • ふってん: 285.2±35.0 °C(Predicted)
  • 酸性度係数(pKa): 2.03±0.10(Predicted)

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1298117-500mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
500mg
$2376.0 2023-09-30
Enamine
EN300-1298117-250mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
250mg
$2277.0 2023-09-30
Enamine
EN300-1298117-100mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
100mg
$2178.0 2023-09-30
Enamine
EN300-1298117-10000mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
10000mg
$10643.0 2023-09-30
Enamine
EN300-1298117-1000mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
1000mg
$2475.0 2023-09-30
Enamine
EN300-1298117-5000mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
5000mg
$7178.0 2023-09-30
Enamine
EN300-1298117-1.0g
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
1g
$0.0 2023-06-06
Enamine
EN300-1298117-50mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
50mg
$2079.0 2023-09-30
Enamine
EN300-1298117-2500mg
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
1690024-87-3
2500mg
$4851.0 2023-09-30

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid 関連文献

(2S)-2-amino-6,6-dimethylhept-4-ynoic acidに関する追加情報

Introduction to (2S)-2-amino-6,6-dimethylhept-4-ynoic acid (CAS No. 1690024-87-3)

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid (CAS No. 1690024-87-3) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ADMH, is a chiral amino acid derivative with a distinctive alkyne functional group. The presence of this alkyne moiety and the chiral center at the second carbon position endow the molecule with a range of potential applications in drug development and chemical synthesis.

The chemical structure of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid consists of a seven-carbon chain with a terminal alkyne group and two methyl groups at the fourth carbon position. The amino group is attached to the second carbon, which is also the chiral center. This specific arrangement of functional groups provides the molecule with unique properties that make it an attractive candidate for various biochemical and pharmaceutical applications.

Recent studies have highlighted the potential of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid in several areas of research. One notable application is its use as a building block in the synthesis of complex organic molecules, particularly those with bioactive properties. The alkyne group can undergo click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and drug delivery systems. This versatility makes (2S)-2-amino-6,6-dimethylhept-4-ynoic acid an essential reagent in the development of targeted therapies and diagnostic tools.

In the context of medicinal chemistry, (2S)-2-amino-6,6-dimethylhept-4-ynoic acid has shown promise as a scaffold for designing novel drugs. Its chiral nature allows for the exploration of enantiomeric selectivity, which is crucial for optimizing pharmacological activity and reducing side effects. Researchers have utilized this compound to create derivatives with enhanced biological activity, including anti-inflammatory agents, antiviral compounds, and potential anticancer drugs.

One recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid exhibited potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. These findings suggest that this compound could be further developed into therapeutic agents for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its medicinal applications, (2S)-2-amino-6,6-dimethylhept-4-ynoic acid has been explored for its potential in chemical biology research. The alkyne group can be used to label biomolecules through click chemistry reactions, enabling researchers to study protein-protein interactions and other cellular processes with high precision. This approach has been particularly useful in understanding the mechanisms of action of various biological pathways and identifying new therapeutic targets.

The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid involves several steps that require careful control over chirality and functional group compatibility. Common synthetic routes include enantioselective catalytic reactions and stereoselective transformations to ensure the desired stereochemistry at the chiral center. These synthetic methods have been optimized to achieve high yields and purity levels, making it feasible to produce this compound on a larger scale for industrial applications.

In conclusion, (2S)-2-amino-6,6-dimethylhept-4-ynoic acid (CAS No. 1690024-87-3) is a versatile compound with significant potential in both medicinal chemistry and chemical biology research. Its unique chemical structure and functional groups make it an ideal candidate for developing novel drugs and diagnostic tools. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

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